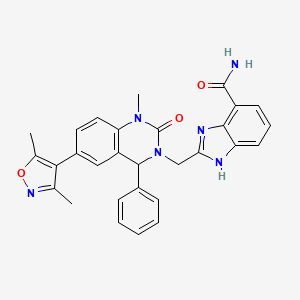

Parp1/brd4-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H26N6O3 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C29H26N6O3/c1-16-25(17(2)38-33-16)19-12-13-23-21(14-19)27(18-8-5-4-6-9-18)35(29(37)34(23)3)15-24-31-22-11-7-10-20(28(30)36)26(22)32-24/h4-14,27H,15H2,1-3H3,(H2,30,36)(H,31,32) |

InChI Key |

JHEWPSFLMCUPRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NC6=C(C=CC=C6N5)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Parp1/brd4-IN-1: A Dual Inhibitor Targeting Cancer's Core Machinery

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Parp1/brd4-IN-1, a potent dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4), in cancer cells. This document details the synergistic anti-tumor effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Two-Pronged Attack on Cancer Cell Survival

This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical proteins, PARP1 and BRD4, leading to a synergistic lethality in cancer cells. This dual-action approach targets both DNA repair mechanisms and oncogenic gene expression, striking at the heart of cancer cell proliferation and survival.

PARP1 Inhibition and Disruption of DNA Repair: PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, the dual inhibition strategy of this compound also targets this escape route.

BRD4 Inhibition and Suppression of Homologous Recombination: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to regulate gene expression. Crucially, BRD4 controls the transcription of key genes involved in the HR pathway, such as RAD51 and CtIP. By inhibiting BRD4, this compound downregulates the expression of these essential HR proteins. This creates a state of "BRCAness" or HR deficiency, even in cancer cells with wild-type BRCA1/2 genes. The inability to repair DSBs via HR, coupled with their increased formation due to PARP1 inhibition, results in catastrophic DNA damage and subsequent cancer cell death.

Downregulation of Oncogenic Transcription: Beyond its role in DNA repair, BRD4 is a critical regulator of oncogenic transcription programs, most notably the expression of the proto-oncogene c-Myc. c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. This compound-mediated inhibition of BRD4 leads to a significant reduction in c-Myc expression, thereby halting the cell cycle and inducing apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2]

| Target | IC50 (nM) |

| PARP1 | 49 |

| BRD4 | 202 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| SW1990 | Pancreatic Cancer | Potent inhibition observed at 2 µM |

Table 3: Cellular Effects of this compound on SW1990 Pancreatic Cancer Cells [2]

| Effect | Concentration | Duration |

| Inhibition of PARP1 and BRD4 expression | 2 µM | 4 days |

| Cell cycle arrest at G0/G1 and G2/M phases | 1, 2 µM | 4 days |

| Induction of apoptosis | 2 µM | 4 days |

Table 4: In Vivo Efficacy of this compound in a Mouse Xenograft Model [2]

| Parameter | Dosage | Duration | Result |

| Tumor size and weight | 30mg/kg (intraperitoneal injection) | 28 days | Significant inhibition |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols used to elucidate its mechanism of action.

Caption: Signaling pathway of this compound in cancer cells.

Caption: Workflow for Western Blot analysis.

Caption: Workflow for Cell Cycle analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., SW1990) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by non-linear regression analysis.

Western Blot Analysis

-

Sample Preparation: Treat cancer cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, BRD4, RAD51, c-Myc, cleaved caspase-3, and GAPDH (as a loading control) overnight at 4°C. Recommended dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for the indicated times. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both floating and adherent cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3][4][5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., c-Myc, RAD51).

Conclusion

This compound represents a promising therapeutic strategy for a range of cancers by simultaneously targeting two distinct and critical cellular pathways. Its ability to induce synthetic lethality through the dual inhibition of PARP1-mediated DNA repair and BRD4-dependent transcription of homologous recombination genes and oncogenes provides a powerful and multifaceted approach to cancer therapy. The detailed mechanisms and protocols outlined in this guide offer a solid foundation for further research and development of this and other dual-target inhibitors in oncology.

References

- 1. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rationale for Dual PARP1 and BRD4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of epigenetic regulation and DNA damage repair has unveiled a promising therapeutic strategy in oncology: the dual inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). This technical guide delineates the compelling rationale for this combination, rooted in the principle of synthetic lethality. By concurrently targeting two distinct cellular processes, this approach has demonstrated synergistic anti-tumor activity in a variety of preclinical cancer models, offering a potential avenue to overcome resistance to single-agent PARP inhibitor therapy and expand its clinical utility. This document provides an in-depth exploration of the underlying molecular mechanisms, a compilation of key preclinical data, detailed experimental protocols for evaluating this therapeutic strategy, and visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a concept in which the simultaneous loss of function of two genes or proteins results in cell death, while the loss of either one alone is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a protein in cancer cells that have a pre-existing deficiency in a related pathway, such as a mutation in a DNA repair gene.

PARP inhibitors have successfully leveraged this principle in tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, most notably in cancers with mutations in BRCA1 or BRCA2. PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which are converted to DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.

However, the efficacy of PARP inhibitors is largely confined to this genetically defined subset of tumors, and acquired resistance is a significant clinical challenge. The dual inhibition of PARP1 and BRD4 aims to overcome these limitations by inducing a state of "synthetic HR deficiency" in a broader range of cancers.

Molecular Rationale: BRD4 as a Master Regulator of DNA Repair

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers by recognizing and binding to acetylated lysine residues on histone tails. This interaction plays a crucial role in the regulation of gene transcription.

Recent research has illuminated a critical role for BRD4 in the transcriptional regulation of key genes involved in the HR pathway of DSB repair. Specifically, BRD4 has been shown to occupy the promoter and enhancer regions of genes encoding for critical HR proteins, including CtIP (C-terminal binding protein interacting protein) and RAD51 .

By inhibiting BRD4, the transcription of these essential HR factors is suppressed. This leads to a functional impairment of the HR pathway, a state often referred to as "BRCAness" or induced homologous recombination deficiency (HRD). Consequently, cancer cells become heavily reliant on the PARP1-mediated base excision repair (BER) pathway for survival. The subsequent inhibition of PARP1 in these now HR-deficient cells creates a synthetic lethal scenario, leading to a synergistic increase in DNA damage and apoptotic cell death.[1][2][3]

Signaling Pathway of Dual PARP1 and BRD4 Inhibition

Caption: Dual inhibition of BRD4 and PARP1 signaling pathway.

Data Presentation: Preclinical Efficacy

The synergistic anti-tumor effect of combined PARP1 and BRD4 inhibition has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of PARP and BRD4 Inhibitors

| Cell Line | Cancer Type | PARP Inhibitor | IC50 (μM) | BRD4 Inhibitor | IC50 (μM) | Combination Index (CI) | Reference |

| OVCAR3 | Ovarian | Olaparib | ~50 | JQ1 | ~0.5 | <1 (Synergistic) | [4] |

| PANC-1 | Pancreatic | LB-23 (PROTAC) | <10 | JQ1 | <10 | Synergistic | [5] |

| BxPC-3 | Pancreatic | LB-23 (PROTAC) | <10 | JQ1 | <10 | Synergistic | [5] |

| MCF-7 | Breast | Olaparib | >10 | HF4 | 2.1 | Not Reported | [6] |

| MDA-MB-231 | Breast (TNBC) | Olaparib | >10 | HF4 | 2.2 | Not Reported | [6] |

| MDA-MB-436 | Breast (BRCA mut) | Olaparib | 2.2 | HF4 | 4.9 | Not Reported | [6] |

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition

| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |

| Ovarian Cancer Xenograft (OVCAR3) | Olaparib (50 mg/kg) + JQ1 (20 mg/kg) | Synergistic suppression vs. single agents | [7] |

| Pancreatic Cancer Xenograft | III-16 (dual inhibitor) | Significant antitumor efficacy | [8] |

| Ovarian Cancer PDX | Olaparib + AZD5153 | Widespread synergistic cytotoxicity | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dual PARP1 and BRD4 inhibition.

Cell Viability and Synergy Analysis (Sulforhodamine B Assay & Chou-Talalay Method)

Objective: To determine the cytotoxic effects of individual and combined PARP and BRD4 inhibitors and to quantify their synergistic interactions.

Protocol:

-

Cell Seeding: Seed adherent cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a range of concentrations of the PARP inhibitor, the BRD4 inhibitor, and their combination at a constant ratio. Include a vehicle control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[3][10]

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3][10]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 values for each drug. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy.[2][6][11][12][13]

Western Blotting for DNA Damage and HR Protein Expression

Objective: To assess the effect of PARP and BRD4 inhibitors on the expression of key DNA damage response and homologous recombination proteins.

Protocol:

-

Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PARP1, cleaved PARP1, BRD4, CtIP, RAD51, and γH2AX. Use a loading control antibody such as GAPDH or β-actin.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if BRD4 directly binds to the promoter regions of HR-related genes.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of CtIP and RAD51 genes to quantify the enrichment of BRD4 binding.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of dual PARP1 and BRD4 inhibition in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., OVCAR3) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NSG mice).[7][14]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, PARP inhibitor alone, BRD4 inhibitor alone, combination).

-

Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule. For example, Olaparib at 50 mg/kg daily and JQ1 at 20 mg/kg daily.[7]

-

Tumor Measurement: Measure tumor volume every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for In Vitro Synergy Screen

Caption: Workflow for in vitro synergy screening of PARP and BRD4 inhibitors.

Logical Relationship of Synthetic Lethality

Caption: The logical basis of synthetic lethality with dual PARP1 and BRD4 inhibition.

Conclusion and Future Directions

The dual inhibition of PARP1 and BRD4 represents a rational and promising therapeutic strategy. By inducing a state of homologous recombination deficiency, BRD4 inhibitors can sensitize a broader range of tumors to the cytotoxic effects of PARP inhibitors. This approach holds the potential to overcome acquired resistance to PARP inhibitor monotherapy and expand their clinical application beyond tumors with inherent HR defects.

Future research should focus on the identification of predictive biomarkers to select patients most likely to benefit from this combination therapy. Further investigation into the long-term efficacy and potential resistance mechanisms to this dual inhibition strategy is also warranted. The development of novel, potent, and selective dual inhibitors of PARP1 and BRD4 may offer an improved therapeutic window and simplify clinical development. The continued exploration of this synergistic combination in various preclinical and clinical settings is crucial to realizing its full therapeutic potential in the fight against cancer.

References

- 1. Ionizing radiation-induced foci formation assay [bio-protocol.org]

- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. openworks.mdanderson.org [openworks.mdanderson.org]

- 6. researchgate.net [researchgate.net]

- 7. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to Parp1/brd4-IN-1, a Novel Dual Inhibitor for Pancreatic Cancer

For Immediate Release

A deep dive into the discovery, synthesis, and mechanism of Parp1/brd4-IN-1, a promising dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4), reveals a potent new strategy in the fight against pancreatic cancer. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this novel compound, including its synthesis, biological activity, and the experimental protocols used for its characterization.

This compound has emerged as a highly selective and potent inhibitor of both PARP1 and BRD4, with IC50 values of 49 nM and 202 nM, respectively.[1][2] This dual-target inhibitor has demonstrated the ability to synergistically suppress the malignant growth of pancreatic cancer cells by repressing the expression and activity of both PARP1 and BRD4.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 PARP1 | 49 nM | [1][2] |

| IC50 BRD4 | 202 nM | [1][2] |

| Molecular Formula | C29H26N6O3 | [2] |

| Molecular Weight | 506.56 g/mol | [2] |

| In Vivo Efficacy | 30 mg/kg (i.p.) | [2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving PARP1 and BRD4, and the general experimental workflow for the evaluation of this compound.

Experimental Protocols

Synthesis of this compound (Compound III-7)

The synthesis of this compound is a multi-step process. A detailed protocol can be found in the primary literature by Huang SH, et al. (2022).[2][3] The general approach involves the synthesis of key intermediates followed by their coupling to yield the final compound. One of the key synthetic strategies for similar dual inhibitors involves the Miyaura Borylation Reaction to form a borate ester intermediate, which is then further modified.[4]

PARP1 and BRD4 Enzymatic Assays (IC50 Determination)

The inhibitory activity of this compound against PARP1 and BRD4 was determined using commercially available enzymatic assay kits. The general principle of these assays involves incubating the recombinant enzyme with its substrate and the inhibitor at various concentrations. The enzyme activity is then measured, often through a fluorescent or luminescent readout, and the IC50 value is calculated from the dose-response curve.

PARP1 Enzymatic Assay: A typical fluorometric assay for PARP1 activity involves the following steps:

-

Prepare a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and β-NAD+.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction to allow for the enzymatic conversion of NAD+.

-

Stop the reaction and add a developer reagent that converts the remaining NAD+ into a fluorescent product.

-

Measure the fluorescence intensity and calculate the percentage of inhibition at each concentration to determine the IC50 value.

BRD4 Binding Assay (AlphaScreen): A common method to determine the IC50 for BRD4 is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The protocol generally includes:

-

Prepare a reaction mixture with biotinylated JQ1 (a known BRD4 ligand), His-tagged BRD4 protein, streptavidin-coated donor beads, and nickel chelate acceptor beads.

-

Add different concentrations of this compound to the mixture.

-

In the absence of an inhibitor, the binding of JQ1 to BRD4 brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

-

This compound competes with JQ1 for binding to BRD4, leading to a decrease in the signal.

-

The IC50 is determined by plotting the signal intensity against the inhibitor concentration.

Cellular Assays

Cell Proliferation (MTT) Assay: The effect of this compound on the proliferation of cancer cell lines was assessed using the MTT assay. The protocol is as follows:

-

Seed cancer cells (e.g., SW1990) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 3-7 days).[2]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis: To determine the effect of this compound on the expression of PARP1, BRD4, and other relevant proteins, Western blot analysis was performed. A general protocol is:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., PARP1, BRD4, c-Myc, HEXIM1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an ECL chemiluminescence kit and quantify the band intensities.

Cell Cycle Analysis: The effect of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining. The protocol involves:

-

Treat cells with this compound for a specific duration (e.g., 4 days).[2]

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

The in vivo antitumor efficacy of this compound was evaluated in a pancreatic cancer xenograft model. The general procedure is as follows:

-

Implant human pancreatic cancer cells (e.g., SW1990) subcutaneously into athymic nude mice.

-

Once the tumors reach a certain volume, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle control to the respective groups for a defined period (e.g., 28 days).[2]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Key organs can be collected for histological analysis to assess any potential toxicity.

Conclusion

This compound represents a significant advancement in the development of dual-target inhibitors for cancer therapy. Its potent and selective inhibition of both PARP1 and BRD4 offers a synergistic approach to combat pancreatic cancer by simultaneously targeting DNA repair and oncogenic gene transcription. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this and similar compounds.

References

The Structure-Activity Relationship of Parp1/brd4-IN-1: A Dual Inhibitor for Pancreatic Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The concurrent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy for cancers, particularly pancreatic cancer. This whitepaper provides a detailed examination of Parp1/brd4-IN-1, a potent dual inhibitor, focusing on its structure-activity relationship (SAR), experimental evaluation, and the underlying signaling pathways.

Core Concepts: The Rationale for Dual Inhibition

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[1] Its inhibition leads to the accumulation of DNA damage, which can be particularly cytotoxic to cancer cells with deficiencies in other DNA repair mechanisms, a concept known as synthetic lethality.[2] BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins, is an epigenetic reader that plays a crucial role in the transcription of key oncogenes.[3] Inhibition of BRD4 can suppress the expression of proteins involved in DNA repair, cell cycle progression, and apoptosis, thereby sensitizing cancer cells to DNA damaging agents.[3]

The synergistic effect of dual PARP1 and BRD4 inhibition stems from the complementary mechanisms of action. By simultaneously preventing DNA repair and downregulating the expression of pro-survival genes, dual inhibitors like this compound can induce potent anti-tumor effects.[3]

Structure-Activity Relationship (SAR) of this compound Analogs

This compound, also identified as compound III-7, was developed through a rational drug design approach. The SAR studies focused on optimizing the inhibitory activity against both PARP1 and BRD4 by modifying a core scaffold. The following table summarizes the in vitro inhibitory activities of a series of synthesized analogs.

| Compound ID | R Group | PARP1 IC50 (nM)[3] | BRD4 IC50 (nM)[3] |

| III-1 | H | 125 | >10000 |

| III-2 | 4-F | 89 | >10000 |

| III-3 | 4-Cl | 75 | >10000 |

| III-4 | 4-Br | 63 | >10000 |

| III-5 | 4-CH3 | 92 | >10000 |

| III-6 | 3-F | 101 | >10000 |

| III-7 (this compound) | 4-OCH3 | 49 | 202 |

| III-8 | 4-CF3 | 81 | >10000 |

| III-9 | 2,4-diF | 95 | >10000 |

| III-10 | 3,4-diF | 88 | >10000 |

| III-11 | 4-F-3-CH3 | 90 | >10000 |

| III-12 | 4-Cl-3-CH3 | 78 | >10000 |

| III-13 | N/A | 153 | 456 |

| III-14 | N/A | 131 | 398 |

| III-15 | N/A | 102 | 311 |

| III-16 | N/A | 76 | 254 |

| III-17 | N/A | 62 | 221 |

| III-18 | N/A | 55 | 210 |

Data extracted from Huang SH, et al. Eur J Med Chem. 2022;230:114116.[3]

The SAR data reveals that the introduction of a 4-methoxy (4-OCH3) group on the terminal phenyl ring (compound III-7 ) was critical for achieving potent dual inhibitory activity. While many analogs showed good PARP1 inhibition, they lacked significant activity against BRD4. The progressive optimization of the linker and the terminal aromatic moiety led to the identification of this compound as a lead compound with a balanced and potent profile against both targets.

Signaling Pathway of this compound

The dual inhibition of PARP1 and BRD4 by this compound initiates a cascade of cellular events culminating in cancer cell death. The following diagram illustrates the key signaling pathways affected.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

PARP1 Enzymatic Assay (ELISA-based)

This assay quantifies the inhibitory effect of compounds on PARP1 activity.

-

Plate Coating: 96-well plates are coated with histone H1 and incubated overnight at 4°C.

-

Reaction Mixture: A reaction mixture containing NAD+, biotinylated NAD+, and activated DNA is prepared in reaction buffer.

-

Compound Addition: Test compounds at various concentrations are added to the wells.

-

Enzyme Addition: Recombinant human PARP1 enzyme is added to initiate the reaction. The plate is incubated for 1 hour at 37°C.

-

Detection: Streptavidin-HRP is added to the wells, followed by a chemiluminescent substrate.

-

Data Analysis: The luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

BRD4 Binding Assay (TR-FRET)

This assay measures the binding affinity of compounds to the BRD4 bromodomain.

-

Reagents: The assay utilizes a terbium-labeled anti-GST antibody, a GST-tagged BRD4 protein, and a biotinylated histone H4 peptide ligand.

-

Reaction Setup: Test compounds are incubated with the GST-BRD4 protein and the biotinylated H4 peptide in an assay buffer.

-

Detection: The terbium-labeled antibody and streptavidin-labeled XL665 are added to the mixture.

-

Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader. A decrease in the FRET signal indicates displacement of the biotinylated peptide by the test compound.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., SW1990 pancreatic cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Western Blot Analysis

This technique is used to determine the effect of the compounds on the protein expression levels of PARP1 and BRD4.

-

Cell Lysis: Treated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against PARP1, BRD4, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis (Flow Cytometry)

This method determines the effect of the compounds on cell cycle distribution.

-

Cell Treatment and Fixation: Cells are treated with the test compound for a specified time, then harvested and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Experimental Workflow

The development and evaluation of this compound followed a structured workflow, from initial design to in vivo validation.

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of dual inhibitors for cancer therapy. The detailed structure-activity relationship studies have elucidated the key structural features required for potent and balanced inhibition of both PARP1 and BRD4. The synergistic mechanism of action, involving the simultaneous disruption of DNA repair and oncogenic transcription, provides a strong rationale for its further development as a therapeutic agent for pancreatic and other cancers. The experimental protocols outlined in this guide offer a comprehensive framework for the evaluation of similar dual-target inhibitors.

References

Unraveling the Molecular Landscape of Parp1/brd4-IN-1: A Technical Guide to its Upstream and Downstream Targets

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the upstream and downstream targets of the dual inhibitor Parp1/brd4-IN-1. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows, offering a valuable resource for researchers in oncology and drug discovery.

This compound is a potent small molecule that simultaneously targets two key proteins involved in cancer cell proliferation and survival: Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). This dual inhibition strategy offers a promising therapeutic approach, particularly in cancers resistant to single-agent therapies.

Upstream Targets: Direct Inhibition of PARP1 and BRD4

The direct upstream targets of this compound are the enzymes PARP1 and BRD4. The inhibitor exerts its function by binding to these proteins and attenuating their activity. The inhibitory potency of this compound against its targets has been quantified and is summarized in the table below.

| Target | IC50 Value (nM) |

| PARP1 | 49 |

| BRD4 | 202 |

Downstream Cellular Consequences and Molecular Targets

The simultaneous inhibition of PARP1 and BRD4 by this compound triggers a cascade of downstream events, ultimately leading to cancer cell death. These effects are mediated by the modulation of a host of downstream target proteins involved in critical cellular processes such as DNA repair, cell cycle progression, and gene transcription.

Key Downstream Effects:

-

Induction of Apoptosis: Treatment with this compound leads to programmed cell death in cancer cells.

-

Cell Cycle Arrest: The inhibitor causes a halt in the cell cycle, preventing cancer cells from dividing and proliferating.

-

Inhibition of DNA Repair: By targeting PARP1, the inhibitor disrupts the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and genomic instability.

-

Transcriptional Reprogramming: Inhibition of BRD4 alters the expression of key genes involved in cancer cell growth and survival.

Modulated Downstream Protein Targets:

The antitumor activity of this compound is associated with the altered expression and function of several downstream proteins. While specific quantitative data for this compound's effect on all these targets from a single source is not available, the following proteins have been identified as key downstream effectors based on studies of dual PARP and BRD4 inhibition.

| Downstream Target | Function | Effect of Inhibition |

| HEXIM1 | Negative regulator of P-TEFb | Upregulation |

| c-Myc | Oncogenic transcription factor | Downregulation |

| FOXO1 | Tumor suppressor transcription factor | Upregulation |

| MDC1 | DNA damage checkpoint mediator | Modulation |

| TOPBP1 | DNA topoisomerase II-binding protein 1 | Downregulation |

| CtIP | DNA end resection factor in homologous recombination | Downregulation |

| RAD51 | Key protein in homologous recombination | Downregulation |

| BRCA1 | DNA repair protein in homologous recombination | Downregulation |

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound, from its direct upstream targets to its ultimate downstream cellular effects.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of downstream target proteins.

Caption: Western Blot Experimental Workflow.

Detailed Steps:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PARP1, anti-BRD4, anti-c-Myc) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the binding of BRD4 to the promoter regions of its target genes and how this is affected by this compound.

Parp1/brd4-IN-1 and Synthetic Lethality in BRCA-Mutant Cancers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual inhibitor Parp1/brd4-IN-1 and its application in exploiting synthetic lethality in BRCA-mutant cancers. This document details the core mechanism of action, presents relevant quantitative data, outlines key experimental protocols, and provides visualizations of the critical biological pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality in BRCA-Mutant Cancers

Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a crucial pathway for high-fidelity repair of DNA double-strand breaks (DSBs).[1] This deficiency makes them reliant on other DNA repair mechanisms for survival, a vulnerability that can be exploited therapeutically through the concept of synthetic lethality.[2] Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[2]

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which primarily resolves single-strand DNA breaks (SSBs).[3] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs.[2] In normal cells, these DSBs are efficiently repaired by the intact HR pathway. However, in BRCA-mutant cells, the compromised HR pathway cannot repair these PARP inhibitor-induced DSBs, leading to genomic instability and ultimately, cell death.[3]

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of genes involved in DNA repair, including those essential for HR.[2][4] By inhibiting BRD4, the expression of key HR proteins like CtIP and RAD51 is downregulated, inducing a state of "BRCAness" or HR deficiency (HRD) even in cells with wild-type BRCA genes.[2][4]

The dual inhibition of PARP1 and BRD4, therefore, presents a powerful synergistic strategy. In BRCA-mutant cancers, this dual blockade not only prevents the repair of SSBs but also further cripples the already compromised DNA damage response by suppressing the transcription of remaining HR factors, leading to a more potent synthetic lethal effect.

This compound: A Dual Inhibitor

This compound is a potent and selective dual inhibitor of PARP1 and BRD4.[5] By targeting both proteins, this compound is designed to maximize the synthetic lethal effect in cancers with underlying DNA repair deficiencies.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and other relevant dual and single-agent inhibitors.

Table 1: Inhibitory Activity of this compound and Other Dual Inhibitors

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| This compound | PARP1 | 49 | - | [5] |

| BRD4 | 202 | - | [5] | |

| HF1 | PARP1 | 94 | - | [6] |

| BRD4 | 3500 | - | [6] | |

| HF4 | PARP1 | - | MCF-7, MDA-MB-231 | [6][7] |

| BRD4 | 1200 | MCF-7, MDA-MB-231 | [6][7] | |

| BRD4 BD1 | 204 | - | [6][7] | |

| III-16 | PARP1/2 | - | Pancreatic Cancer Cells | [8] |

| BRD4 | - | Pancreatic Cancer Cells | [8] |

Table 2: Antiproliferative Activity of Dual and Single-Agent Inhibitors

| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |

| HF4 | MCF-7 | Proficient | 2.1 | [6] |

| MDA-MB-231 | Proficient | 2.2 | [6] | |

| MDA-MB-436 | Deficient | 2.2 | [6] | |

| Olaparib | MDA-MB-436 | Deficient | 2.2 | [6] |

| JQ1 | MCF-7 | Proficient | - | [6] |

| MDA-MB-231 | Proficient | - | [6] |

Table 3: Synergistic Effects of PARP and BRD4 Inhibition

| Cell Lines | Combination | Effect | Reference |

| 55 cancer cell lines | PARP inhibitor (BMN673) + BRD4 inhibitor (JQ1) | 40 lines demonstrated synergy (CI < 0.5) | [4] |

| PARPi-resistant models | PARP inhibitor + BRD4 inhibitor | BRD4i resensitized resistant cells to PARPi | [4] |

Signaling Pathways and Mechanisms of Action

The synergistic effect of dual PARP1 and BRD4 inhibition in BRCA-mutant cancers is rooted in the simultaneous disruption of two critical DNA repair and response pathways.

References

- 1. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 2. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Discovery of Potent and Novel Dual PARP/BRD4 Inhibitors for Efficient Treatment of Pancreatic Cancer. | Semantic Scholar [semanticscholar.org]

The Central Role of PARP1 in the Orchestra of DNA Damage Repair

A Technical Guide for Researchers and Drug Development Professionals

In the intricate cellular symphony of DNA damage response (DDR), Poly(ADP-ribose) polymerase 1 (PARP1) emerges as a critical conductor, orchestrating the recruitment and activity of a vast ensemble of repair proteins. This ubiquitous nuclear enzyme acts as a primary sensor for DNA strand breaks, rapidly binding to sites of damage and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This post-translational modification, known as PARylation, serves as a beacon, signaling the location of the lesion and facilitating the assembly of the appropriate repair machinery. This in-depth technical guide explores the multifaceted roles of PARP1 across the major DNA damage repair pathways, providing detailed experimental methodologies and quantitative data to empower researchers and drug development professionals in their quest to understand and exploit this pivotal enzyme.

PARP1: A Multi-Domain Architect at the Crossroads of DNA Repair

PARP1's ability to respond to a diverse array of DNA lesions stems from its modular structure, comprising three key domains:

-

DNA-Binding Domain (DBD): Located at the N-terminus, this domain contains two zinc finger motifs (Zn1 and Zn2) that recognize and bind to single- and double-strand DNA breaks. A third zinc finger (Zn3) collaborates with the WGR domain to sense DNA damage and allosterically activate the catalytic domain.[1][2][3][4][5]

-

Automodification Domain: This central region contains a BRCA1 C-terminus (BRCT) motif, which is crucial for protein-protein interactions and is the primary site of PARP1's automodification with PAR chains.[1][4]

-

Catalytic Domain: Situated at the C-terminus, this highly conserved domain binds to NAD+ and catalyzes the sequential addition of ADP-ribose units to target proteins.[1][4]

Upon binding to a DNA break, a series of conformational changes in PARP1 leads to a more than 500-fold increase in its catalytic activity.[6] This burst of PAR synthesis is a transient signal, as the accumulating negatively charged PAR chains lead to the electrostatic repulsion and release of PARP1 from the DNA, allowing access for downstream repair factors. The PAR chains are then rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG).

Core Functions of PARP1 Across DNA Repair Pathways

PARP1's influence extends across multiple, distinct DNA repair pathways, highlighting its central role in maintaining genomic integrity.

Base Excision Repair (BER) and Single-Strand Break Repair (SSBR)

PARP1 is a cornerstone of the BER and SSBR pathways, which address the most common types of DNA damage, such as base lesions and single-strand breaks (SSBs). Its involvement is critical for the efficient recruitment of the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[7][8]

Mechanism of Action:

-

Damage Recognition: PARP1's zinc finger domains detect and bind to the SSB.

-

PARylation: Activated PARP1 synthesizes PAR chains on itself and histone proteins, leading to chromatin relaxation around the damage site.

-

Recruitment of Repair Machinery: The PAR chains act as a docking platform for the recruitment of XRCC1.

-

Complex Assembly: XRCC1, in turn, recruits other essential BER/SSBR components, including DNA polymerase β (Polβ), DNA ligase IIIα (Lig3α), and polynucleotide kinase 3'-phosphatase (PNKP), to the site of damage.[7]

-

Repair and Ligation: The assembled complex processes the damaged ends and seals the DNA backbone.

Homologous Recombination (HR)

The role of PARP1 in Homologous Recombination (HR), a high-fidelity pathway for repairing double-strand breaks (DSBs), is more nuanced. While not essential for the core HR machinery, PARP1 influences pathway choice and the recruitment of key HR factors.[1]

Dual Functions in HR:

-

Promotion of HR: In some contexts, PARP1 activity promotes HR by recruiting the MRE11-RAD50-NBS1 (MRN) complex to DSBs, which is a critical step in initiating DNA end resection.[1]

-

Suppression of HR: Conversely, PARP1 can also limit excessive or inappropriate HR. This is thought to occur through the PARylation of BRCA1, which stabilizes its interaction with RAP80 and thereby restricts its recombinogenic activity.[1]

Non-Homologous End Joining (NHEJ)

In the context of Non-Homologous End Joining (NHEJ), the predominant and more error-prone DSB repair pathway, PARP1's role is complex and appears to be context-dependent.

-

Classical NHEJ (c-NHEJ): PARP1 can interact with core c-NHEJ factors like the Ku70/80 heterodimer and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[9][10] PARylation of DNA-PKcs by PARP1 can stimulate its kinase activity.[1] However, some studies suggest that PARP1 and Ku compete for binding to DNA ends, implying a more regulatory or backup role for PARP1 in this pathway.[10]

-

Alternative Non-Homologous End Joining (alt-NHEJ): PARP1 is a key player in this Ku-independent backup pathway for DSB repair.[9][11][12] In the absence of functional c-NHEJ, PARP1's recruitment to DSBs is critical for the subsequent steps of alt-NHEJ, which often involves the use of microhomologies and is inherently mutagenic.[12]

Chromatin Remodeling

A fundamental aspect of all DNA repair processes is the accessibility of the damaged DNA within the highly condensed chromatin structure. PARP1 plays a crucial role in transiently decompacting chromatin to allow repair factors access to the lesion.

Mechanism of Chromatin Remodeling:

-

Histone PARylation: Upon binding to DNA damage, activated PARP1 PARylates histones, particularly H1 and H2B.[8]

-

Chromatin Decondensation: The addition of the bulky, negatively charged PAR polymers neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more open and relaxed chromatin conformation.[1]

-

Recruitment of Remodelers: PARP1-mediated PARylation also serves to recruit ATP-dependent chromatin remodeling complexes, which further contribute to making the DNA accessible for repair.

Quantitative Insights into PARP1 Function

Understanding the quantitative aspects of PARP1 activity is crucial for both basic research and the development of targeted therapies.

Table 1: PARP1 Enzymatic Activity and Recruitment Kinetics

| Parameter | Value | Conditions | Reference |

| Catalytic Activation | >500-fold increase | Upon binding to DNA breaks | [6] |

| Basal NAD+ Consumption | ~39 pmol per million cells per hour | Unstimulated T47D cells | [13] |

| Recruitment to Damage | Within seconds | Laser-induced DNA damage | [14][15] |

| PAR Polymer Half-life | < 1 minute | Following DNA damage | [6] |

Table 2: IC50 Values of Selected PARP Inhibitors

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1.3 | 0.8 | [16] |

| Rucaparib | 1.8 | 1.8 | [16] |

| Niraparib | 3.8 | 2.1 | [17] |

| Talazoparib | 0.57 | 1.3 | [16] |

| Veliparib | 5.2 | 2.9 | [16] |

| Pamiparib | 0.83 | 0.11 | [17][18] |

| Iniparib | 9500 | >10000 | [17] |

| A-966492 | 1 (Ki) | 1.5 (Ki) | [17][18] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate investigation of PARP1's role in DNA damage repair.

PARP1 Trapping Assay

This assay is designed to measure the ability of PARP inhibitors to "trap" PARP1 onto DNA, a key mechanism of their cytotoxicity.

Principle: In the presence of a PARP inhibitor, PARP1 binds to DNA damage but its catalytic activity is blocked. This prevents its auto-PARylation and subsequent release from the DNA, leading to the formation of a stable PARP1-DNA complex that can be quantified.

Detailed Protocol (Cell-Based):

-

Cell Culture and Treatment:

-

Culture cells of interest to logarithmic growth phase.

-

Treat cells with varying concentrations of the PARP inhibitor for a specified duration (e.g., 1-4 hours).

-

Include a vehicle control (e.g., DMSO).

-

-

Subcellular Fractionation:

-

Harvest cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction. This can be achieved using commercially available kits (e.g., Thermo Scientific Subcellular Protein Fractionation Kit).[19][20]

-

Crucially, include the PARP inhibitor at the same concentration used for treatment throughout the fractionation process to prevent the dissociation of trapped PARP1.[19][20]

-

-

Protein Quantification and Western Blotting:

-

Quantify the protein concentration of the chromatin fractions.

-

Normalize the protein amounts for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for PARP1.

-

Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Develop the blot using an appropriate substrate and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and the loading control using densitometry software.

-

Normalize the PARP1 signal to the loading control signal for each sample.

-

Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

-

Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. The alkaline version is used to detect both single- and double-strand breaks.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at high pH. Damaged DNA, containing breaks, relaxes and migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The length and intensity of the tail are proportional to the amount of DNA damage.

Detailed Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension from cultured cells or tissues. Ensure high cell viability.

-

Resuspend cells in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.[21]

-

-

Slide Preparation:

-

Lysis:

-

Gently remove the coverslip and immerse the slides in a chilled lysis solution (containing high salt and detergent) for at least 1 hour at 4°C.[21] This step removes cell membranes and histones, leaving behind nucleoids.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in a freshly prepared, chilled alkaline electrophoresis buffer (pH > 13) for 20-60 minutes at 4°C in the dark to allow the DNA to unwind.[21][22]

-

Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer.

-

Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-60 minutes at 4°C.[21][22]

-

-

Neutralization and Staining:

-

Gently remove the slides and neutralize them by washing with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR® Green I or propidium iodide).[21]

-

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

-

Immunofluorescence Assay for DNA Repair Foci

This technique allows for the visualization and quantification of the recruitment of DNA repair proteins, including PARP1, to sites of DNA damage.

Principle: Cells are treated with a DNA damaging agent, fixed, and then incubated with primary antibodies specific to the protein of interest (e.g., γH2AX as a marker for DSBs, or PARP1 itself). A fluorescently labeled secondary antibody is then used to detect the primary antibody, revealing the localization of the protein within the cell as distinct foci at damage sites.

Detailed Protocol:

-

Cell Culture and Damage Induction:

-

Grow cells on glass coverslips.

-

Treat cells with a DNA damaging agent (e.g., ionizing radiation, UV light, or a chemical agent) to induce DNA lesions. Include an untreated control.

-

Allow cells to recover for various time points to study the kinetics of protein recruitment.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Permeabilize the cells with a detergent-containing buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to the nucleus.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and quantify the number, size, and intensity of the fluorescent foci per nucleus using image analysis software.

-

Conclusion

PARP1 stands as a master regulator of the DNA damage response, with its influence permeating nearly every major repair pathway. Its ability to rapidly detect DNA lesions, signal their presence through PARylation, and remodel the local chromatin environment makes it an indispensable guardian of genome stability. The intricate and sometimes paradoxical roles of PARP1 in promoting or suppressing different repair pathways underscore the complexity of the cellular response to DNA damage. For researchers and drug development professionals, a deep, technical understanding of PARP1's functions and the methodologies to study them is paramount. The development of PARP inhibitors as successful anti-cancer therapies is a testament to the power of targeting this central node in the DNA repair network, and future advancements will undoubtedly rely on a continued and detailed exploration of PARP1 biology.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for DNA-dependent poly(ADP-ribosyl)ation by human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]

- 13. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. nmsgroup.it [nmsgroup.it]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

Parp1/brd4-IN-1 and Its Impact on Oncogene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dual inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the preclinical dual inhibitor Parp1/brd4-IN-1, focusing on its effects on oncogene expression. This compound leverages a synthetic lethality approach by simultaneously targeting DNA damage repair and oncogenic transcription. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Rationale for Dual PARP1/BRD4 Inhibition

PARP1 is a critical enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks.[1] Inhibitors of PARP1 have shown significant clinical efficacy, especially in cancers with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[2][3] However, resistance to PARP inhibitors can develop, and their efficacy in HR-proficient tumors is limited.

BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of a host of genes, including several key oncogenes like c-Myc.[4][5] Crucially, recent research has demonstrated that BRD4 is also a key transcriptional regulator of genes essential for the HR pathway, such as BRCA1, RAD51, and CtIP.[2][6][7][8]

The inhibition of BRD4 can, therefore, induce a state of "BRCAness" or HR deficiency in cancer cells, rendering them susceptible to the cytotoxic effects of PARP inhibitors. A dual-molecule inhibitor like this compound is designed to exploit this powerful synergy, offering a potential therapeutic avenue for a broader range of cancers beyond those with innate HR defects.[3][4]

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of both PARP1 and BRD4.[9] Its dual-pronged mechanism of action is centered on two key cellular processes:

-

Induction of Homologous Recombination Deficiency: By inhibiting BRD4, this compound downregulates the expression of essential HR repair proteins.[3] This transcriptional suppression cripples the cell's ability to repair DNA double-strand breaks through the high-fidelity HR pathway.

-

Inhibition of Single-Strand Break Repair and PARP Trapping: The PARP1 inhibitory function of the molecule prevents the repair of single-strand DNA breaks. Unrepaired single-strand breaks can stall and collapse replication forks, leading to the formation of double-strand breaks. Furthermore, PARP inhibitors can "trap" PARP1 on the DNA, creating cytotoxic protein-DNA complexes.

The combination of these two effects is synthetically lethal. The cell is faced with an increased burden of double-strand breaks due to PARP1 inhibition while its primary mechanism for repairing these breaks (HR) is simultaneously disabled by BRD4 inhibition, leading to genomic instability and apoptotic cell death.

Furthermore, the BRD4-mediated downregulation of key oncogenes, most notably c-Myc, contributes to the anti-proliferative effects of this compound.[9] PARP1 itself can also be involved in the transcriptional regulation of oncogenes, adding another layer to the inhibitor's mechanism.[10][11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its effects on cancer cells.

| Parameter | Value | Reference |

| PARP1 IC50 | 49 nM | [9] |

| BRD4 IC50 | 202 nM | [9] |

| Cell Line | SW1990 (Pancreatic Cancer) | |

| Cell Growth Inhibition (IC50) | Potent inhibition observed with treatment from 0-2 µM over 3-7 days | [9] |

| Apoptosis | Potent efficacy on apoptosis at 2 µM after 4 days of treatment | [9] |

| Cell Cycle Arrest | Arrest at G0/G1 and G2/M phases with 1 and 2 µM treatment for 4 days | [9] |

| In Vivo Efficacy (Xenograft Model) | 30 mg/kg intraperitoneal injection for 28 days significantly inhibited tumor size and weight in mice | [9] |

| Gene/Protein | Effect of this compound Treatment (SW1990 cells) | Reference |

| PARP1 Expression | Significantly inhibited at 2 µM | [9] |

| BRD4 Expression | Significantly inhibited at 2 µM | [9] |

| c-Myc Expression | Regulated (downregulated) | [9] |

| HEXIM1 Expression | Regulated | [9] |

| FOXO1 Expression | Regulated | [9] |

| MDC1 Expression | Regulated | [9] |

| TOPBP1 Expression | Regulated | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dual PARP1/BRD4 Inhibition

Caption: Dual inhibition of PARP1 and BRD4 by this compound.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., SW1990) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.78 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 4 days).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the supernatant and dissolve the formazan crystals in 200 µL of DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Oncogene Expression

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, PARP1, BRD4, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration (e.g., 24 hours), then harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 75% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Xenograft Study

-

Animal Model: Utilize immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., SW1990) into the flank of each mouse.

-